
8-ヒドロキシロキサピン
概要
説明
科学的研究の応用
8-Hydroxy Loxapine has several scientific research applications, including:
生化学分析
Biochemical Properties
8-Hydroxyloxapine interacts with various enzymes and proteins. Loxapine displays high affinity for histamine, serotonin (5-HT), dopamine, and α1-adrenergic receptors . As a metabolite of loxapine, 8-Hydroxyloxapine may share similar biochemical properties.
Cellular Effects
8-Hydroxyloxapine, as a metabolite of loxapine, may influence cell function. Loxapine has been shown to have high affinity for the D2, intermediate affinity for the D1, D4, D5, 5-HT2C receptors, and a lack of affinity toward D3, 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors . These interactions can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that loxapine, the parent compound, is a dopamine antagonist and a serotonin 5-HT2 blocker . Therefore, 8-Hydroxyloxapine might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that loxapine and its metabolites are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 8-Hydroxyloxapine in animal models. Studies on loxapine, the parent drug, have shown that systemic exposures of both drugs and their metabolites were consistently higher in long-term anesthetized model after all routes of administration .
Metabolic Pathways
8-Hydroxyloxapine is part of the metabolic pathway of loxapine, which involves extensive liver metabolism. Active metabolites include amoxapine and 8-hydroxyloxapine . Loxapine is a substrate of CYP1A2, CYP3A4, and CYP2D6 .
Transport and Distribution
In animals, loxapine and its metabolites, including 8-Hydroxyloxapine, are widely distributed into body tissues, including lungs, brain, spleen, heart, liver, pancreas, and kidneys . Loxapine crosses the blood-brain barrier, and it is likely that 8-Hydroxyloxapine shares this property .
準備方法
合成ルートと反応条件: 8-ヒドロキシロキサピンの合成には、ロキサピンの水酸化が含まれます。 この反応は通常、シトクロムP450酵素CYP1A2によって触媒されます . 反応条件には、酸素の存在と補酵素としてのNADPHが含まれます。
工業生産方法: 8-ヒドロキシロキサピンの工業生産は、ラボでの合成と同じ原理に基づいていますが、規模が大きくなっています。 このプロセスでは、ロキサピンが制御された条件下でシトクロムP450酵素に暴露されるバイオリアクターを使用し、効率的な水酸化を保証しています。
化学反応の分析
反応の種類: 8-ヒドロキシロキサピンは、以下のものを含むいくつかの種類の化学反応を起こします。
酸化: さらなる酸化が起こり、他の代謝産物の生成につながる可能性があります。
還元: 比較的まれですが、特定の条件下では還元反応が起こる可能性があります。
置換: 8-ヒドロキシロキサピン中のヒドロキシル基は、適切な条件下で他の官能基に置き換えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、触媒の存在下での過酸化水素と分子状酸素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: ハロゲンやアルキル化剤など、さまざまな試薬が置換反応を促進できます。
生成される主要な生成物:
酸化: さらに酸化された代謝産物の形成。
還元: 還元された誘導体の形成。
置換: 異なる官能基を持つ置換誘導体の形成。
4. 科学研究への応用
8-ヒドロキシロキサピンには、以下のものを含むいくつかの科学研究への応用があります。
作用機序
8-ヒドロキシロキサピンの作用機序には、脳内のさまざまな神経伝達物質受容体との相互作用が含まれます。 ドーパミンD2受容体とセロトニン5-HT2受容体において拮抗薬として作用します . これらの受容体を遮断することにより、8-ヒドロキシロキサピンは精神病や興奮の症状を軽減するのに役立ちます。 この化合物は他の神経伝達物質系にも影響を与え、全体的な薬理学的プロファイルに貢献しています .
類似化合物:
ロキサピン: 8-ヒドロキシロキサピンが由来する親化合物.
アモキサピン: ロキサピンの別の代謝産物で、同様の薬理学的特性を持つ.
クロザピン: ロキサピンと構造的に類似しており、統合失調症の治療に使用される.
8-ヒドロキシロキサピンのユニークさ: 8-ヒドロキシロキサピンは、8位の水酸化が特異的であるためユニークで、これにより薬理学的活性と代謝プロファイルに大きな影響を与えます。 親化合物であるロキサピンとは異なり、8-ヒドロキシロキサピンは神経伝達物質受容体との相互作用が異なり、独自の治療効果と副作用プロファイルに貢献しています .
類似化合物との比較
Loxapine: The parent compound from which 8-Hydroxy Loxapine is derived.
Amoxapine: Another metabolite of Loxapine with similar pharmacological properties.
Clozapine: Structurally similar to Loxapine and used in the treatment of schizophrenia.
Uniqueness of 8-Hydroxy Loxapine: 8-Hydroxy Loxapine is unique due to its specific hydroxylation at the 8th position, which significantly influences its pharmacological activity and metabolic profile. Unlike its parent compound Loxapine, 8-Hydroxy Loxapine has distinct interactions with neurotransmitter receptors, contributing to its unique therapeutic effects and side effect profile .
特性
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJRIWXLPIYFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210387 | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61443-77-4 | |
| Record name | 8-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-hydroxyloxapine formed in the body?
A: 8-hydroxyloxapine is primarily formed through the oxidative metabolism of loxapine by the cytochrome P450 enzyme, specifically CYP1A2, in the liver. [] This metabolic pathway represents a major route of loxapine elimination in humans.
Q2: Does 8-hydroxyloxapine possess any pharmacological activity?
A: Unlike its parent compound, loxapine, and the active metabolite 7-hydroxyloxapine, research suggests that 8-hydroxyloxapine is pharmacologically inactive. [] Despite its lack of activity, it is found in higher concentrations in plasma compared to 7-hydroxyloxapine following loxapine administration. []
Q3: Why is it important to quantify 8-hydroxyloxapine in biological samples?
A: While 8-hydroxyloxapine itself is inactive, its presence and concentration in plasma, alongside loxapine and 7-hydroxyloxapine, are crucial in evaluating the bioequivalence of different loxapine formulations. [] Monitoring these analytes provides a comprehensive understanding of how the drug is absorbed, metabolized, and eliminated by the body, ultimately impacting its efficacy and potential for drug-drug interactions.
Q4: What analytical techniques are available for measuring 8-hydroxyloxapine levels?
A: Several methods have been developed to quantify 8-hydroxyloxapine. One approach involves a solid-phase extraction procedure followed by analysis using wide-bore capillary gas chromatography with nitrogen-selective detection. [] This method has been successfully applied to monitor therapeutic and potentially toxic levels of trazodone, with 8-hydroxyloxapine serving as an internal standard. [] Additionally, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been employed to simultaneously quantify loxapine and its metabolites, including 8-hydroxyloxapine, in human plasma. [] This technique offers high sensitivity and selectivity for analyzing complex biological matrices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



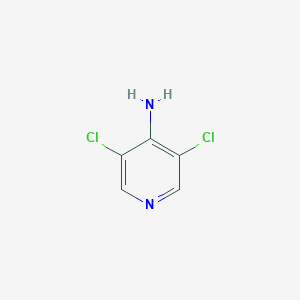


![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)
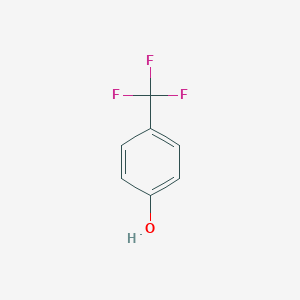
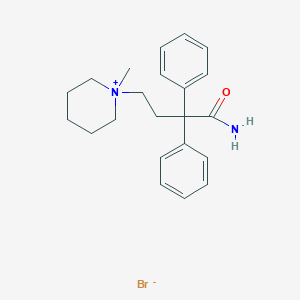
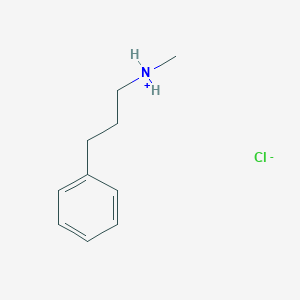


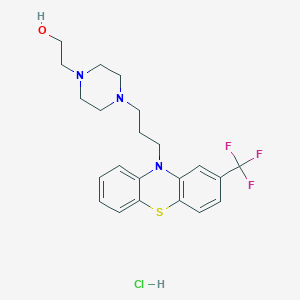
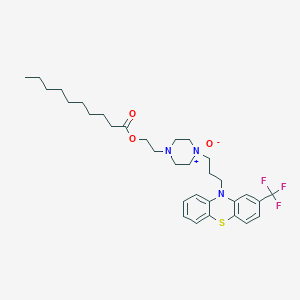

![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)
